The Indy Autonomous Challenge (IAC) is a competition that challenges university teams to develop software for full-sized autonomous race cars. [, , ] The race cars, Dallara AV-21 platforms, compete in head-to-head races reaching speeds up to 300 km/h on oval tracks modeled after the Indianapolis Motor Speedway. [, ] The challenge aims to push the boundaries of autonomous vehicle development by tackling a complex operational design domain (ODD). []
The compound known as INDY, or (1Z)-1-(3-Ethyl-5-hydroxy-2(3H)-benzothiazolylidene)-2-propanone, is a small-molecule inhibitor primarily targeting dual specificity tyrosine phosphorylation-regulated kinases, specifically DYRK1A and DYRK1B. This compound has garnered attention for its potential therapeutic applications in various metabolic disorders and neurodegenerative diseases due to its ability to modulate protein aggregation processes.
INDY is classified as a small-molecule inhibitor of DYRK family kinases. These kinases are involved in various cellular processes, including cell differentiation, proliferation, and metabolism. The specific inhibition of DYRK1A and DYRK1B by INDY has implications for treating conditions such as diabetes and neurodegenerative diseases, where these kinases play significant roles in disease pathology .
The synthesis of INDY involves several key steps that utilize organic chemistry techniques. While the exact synthetic route for INDY is proprietary, general methods for synthesizing similar compounds typically include:
The synthesis of INDY may also involve the use of catalysts or specific reagents that enhance reaction yields or selectivity. For example, using Lewis acids can facilitate condensation reactions, while bases may be employed in deprotonation steps during functional group modifications.
The molecular structure of INDY features a benzothiazole ring system with a propanone moiety. The presence of an ethyl group and a hydroxyl group contributes to its biological activity. The structure can be represented as follows:
INDY undergoes various chemical reactions that are crucial for its activity as an inhibitor. These include:
The inhibition potency of INDY against DYRK kinases is quantified by IC50 values of approximately 0.23 μM for DYRK1B and 0.24 μM for DYRK1A, indicating its strong inhibitory potential .
The mechanism by which INDY exerts its effects involves several steps:
Research indicates that inhibiting DYRK kinases can lead to improved insulin sensitivity and reduced aggregation of proteins associated with diseases like Type 2 diabetes and Alzheimer's disease .
Relevant studies have shown that compounds similar to INDY can effectively cross the blood-brain barrier, enhancing their potential therapeutic applications in neurodegenerative disorders .
INDY has several promising applications in scientific research and medicine:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: